molecular formula C7H12BrN3 B13075072 3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole

3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B13075072
M. Wt: 218.09 g/mol
InChI Key: PVLGISHQBQSMDG-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a methyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-tert-butyl-1-methyl-1H-1,2,4-triazole, while oxidation can produce this compound N-oxide.

Scientific Research Applications

3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards molecular targets. The triazole ring itself is known to participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-1,2,4-triazole: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.

    5-tert-Butyl-1-methyl-1H-1,2,4-triazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    1-Methyl-1H-1,2,4-triazole: Lacks both the bromine atom and tert-butyl group, resulting in different chemical and biological properties.

Uniqueness

3-Bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of substituents on the triazole ring. The presence of both the bromine atom and tert-butyl group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

3-bromo-5-tert-butyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12BrN3/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3

InChI Key

PVLGISHQBQSMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C)Br

Origin of Product

United States

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